molecular formula C17H18N4O4S B2641884 ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate CAS No. 1251620-27-5

ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate

Cat. No. B2641884
CAS RN: 1251620-27-5
M. Wt: 374.42
InChI Key: QACYBDCCVRJZBC-UHFFFAOYSA-N
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Description

Triazoles are a group of five-membered ring compounds containing three nitrogen atoms and two carbon atoms in the ring . They are known for their versatile biological activities and are found in many natural products . Pyridines are six-membered ring compounds with one nitrogen atom and five carbon atoms. They are also common in many biologically active compounds .


Synthesis Analysis

Triazoles can be synthesized through various methods, including the reaction of azides with alkynes, a process known as click chemistry . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia or an ammonium salt .


Molecular Structure Analysis

The molecular structure of triazoles and pyridines is planar due to the sp2 hybridization of all their atoms. They can participate in pi stacking interactions due to their conjugated pi systems .


Chemical Reactions Analysis

Triazoles and pyridines can undergo various chemical reactions. For example, triazoles can react with electrophiles at the nitrogen atoms, while pyridines can undergo electrophilic substitution at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and pyridines depend on their specific structures and substituents. In general, they are stable compounds and can form hydrogen bonds due to the presence of nitrogen atoms .

Scientific Research Applications

Herbicidal Activity

Compounds similar to ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate, such as substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for weed control (Moran, 2003).

Anticancer Potential

Modifications of similar compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have shown remarkable anticancer effects. The modifications led to derivatives that exhibited potent antiproliferative activities against human cancer cell lines, suggesting potential applications in cancer therapy (Wang et al., 2015).

Chemical Synthesis and Reactions

The chemical properties and reactions of similar compounds have been extensively studied. For example, the cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile, forming azolo[5,1-c][1,2,4]triazines, indicate a versatile chemistry that can be explored for various synthetic applications (Gray et al., 1976).

Antimicrobial Activity

Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, which are structurally similar, have been synthesized and evaluated for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Azab et al., 2013).

Insecticidal Properties

Innovative heterocycles incorporating a thiadiazole moiety, related to the structure of interest, have shown insecticidal properties against the cotton leafworm, Spodoptera littoralis. This opens avenues for research in pest control (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of triazoles and pyridines in biological systems often involves binding to enzymes or receptors. For example, some triazoles act as inhibitors of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Safety and Hazards

The safety and hazards of triazoles and pyridines also depend on their specific structures and substituents. Some triazoles and pyridines are used as drugs and are safe for human use in the prescribed doses, while others can be toxic .

Future Directions

The future research directions in the field of triazoles and pyridines include the design and synthesis of new derivatives with improved biological activities, the study of their mechanisms of action, and the development of more efficient synthesis methods .

properties

IUPAC Name

ethyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-3-25-17(22)11-21(14-6-4-13(2)5-7-14)26(23,24)15-8-9-16-19-18-12-20(16)10-15/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACYBDCCVRJZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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